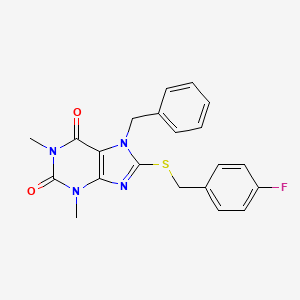![molecular formula C20H18ClNO2S B2566378 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380192-15-2](/img/structure/B2566378.png)
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is a complex organic compound featuring a chlorinated phenyl group, a hydroxy-substituted phenyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Hydroxy-Substituted Phenyl Intermediate
Starting Materials: 4-(thiophen-2-yl)benzaldehyde and a suitable reducing agent.
Reaction Conditions: Reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH4) in methanol.
-
Acylation Reaction
Starting Materials: 2-chlorophenylacetic acid and the hydroxy-substituted phenyl intermediate.
Reaction Conditions: Formation of the acyl chloride using thionyl chloride (SOCl2), followed by reaction with the hydroxy-substituted phenyl intermediate in the presence of a base like triethylamine (TEA).
-
Amidation
Starting Materials: The acylated intermediate and an amine source.
Reaction Conditions: Amidation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and improved yields.
Automated Systems: For precise control over reaction parameters and to minimize human error.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the hydroxyl group to a ketone or carboxylic acid.
-
Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the carbonyl group to an alcohol.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Conditions: Typically carried out in the presence of a radical initiator like benzoyl peroxide.
Products: Halogenated derivatives of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the chlorophenyl and thiophene groups suggests possible applications in developing anti-inflammatory or anticancer agents.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the hydroxy and thiophene groups might participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(pyridin-2-yl)phenyl]ethyl}acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(furan-2-yl)phenyl]ethyl}acetamide: Contains a furan ring instead of a thiophene ring.
2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(benzofuran-2-yl)phenyl]ethyl}acetamide: Features a benzofuran ring.
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide lies in its combination of a chlorophenyl group, a hydroxy-substituted phenyl group, and a thiophene ring. This specific arrangement of functional groups can result in unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c21-17-5-2-1-4-16(17)12-20(24)22-13-18(23)14-7-9-15(10-8-14)19-6-3-11-25-19/h1-11,18,23H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQGZLBNYLACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)
![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2566296.png)



![N-(1-cyano-1-methylethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2566307.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2566309.png)
![3-Phenyl-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2566310.png)


![methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate](/img/structure/B2566314.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2566316.png)

